1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine
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Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2,4-dichlorobenzyl group
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dichlorobenzyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-Chlorophenyl)piperazine: This compound has a similar structure but lacks the sulfonyl and dichlorobenzyl groups.
1-[(4-Chlorophenyl)ethenyl]sulfonyl-4-(4-pyridinyl)piperidine: This compound has a different substitution pattern and exhibits distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H17Cl3N2O2S |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2,4-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H17Cl3N2O2S/c18-14-3-5-16(6-4-14)25(23,24)22-9-7-21(8-10-22)12-13-1-2-15(19)11-17(13)20/h1-6,11H,7-10,12H2 |
InChI Key |
XRJVDVRBXINNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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